2-Acetylpyrrole
Overview
Description
2-Acetylpyrrole is an organic compound belonging to the pyrrole family, characterized by a pyrrole ring with an acetyl group attached at the second position. Its molecular formula is C6H7NO, and it is known for its distinctive aroma, often described as popcorn-like . This compound is found in various natural sources, including roasted foods, and plays a significant role in flavor chemistry.
Mechanism of Action
Target of Action
2-Acetylpyrrole is a product of model browning systems and has been isolated as a major flavor component of many foods . It is primarily targeted at the olfactory receptors, contributing to the aroma of various food products .
Mode of Action
The mode of action of this compound is primarily through its interaction with olfactory receptors. When inhaled, it binds to these receptors in the nasal epithelium, triggering a neural response that is interpreted by the brain as a specific smell .
Biochemical Pathways
This compound is involved in the Maillard reaction, a type of non-enzymatic browning reaction that occurs upon heating sugars and amino acids . This reaction leads to the formation of various aroma compounds, including this compound .
Result of Action
The primary result of this compound’s action is the perception of a specific aroma. It contributes to the complex flavor profiles of various foods, enhancing their sensory appeal . In addition, it has been found to have antioxidant properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the intensity of its aroma can be affected by the temperature and duration of cooking, which can influence the extent of the Maillard reaction . Furthermore, the presence of other aroma compounds can also affect the overall perception of the smell.
Biochemical Analysis
Biochemical Properties
2-Acetylpyrrole is involved in biochemical reactions that contribute to the aroma of food products. It interacts with various enzymes and proteins during these reactions. For instance, it undergoes alkylation reaction with alkyl iodide in a benzene/solid KOH system in the presence of 18-crown-6 to yield the corresponding 1-alkyl derivative .
Cellular Effects
This compound has been found to protect primary cultured rat hepatocytes against D-galactosamine (GalN) cytotoxicity . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can undergo alkylation reactions with alkyl iodide, suggesting potential binding interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound, with a boiling point of 220°C
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. It has been found to protect rat hepatocytes against cytotoxicity , suggesting potential therapeutic applications at certain dosages.
Metabolic Pathways
It is known to be a product of the Friedel–Crafts acylation of pyrrole , suggesting it may interact with enzymes or cofactors involved in this process.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylpyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetic anhydride in the presence of a catalyst such as zinc chloride . Another method includes the use of N,N-dimethylacetamide and phosphorus oxychloride as reagents .
Industrial Production Methods: In industrial settings, this compound is often produced via the Paal-Knorr synthesis, which involves the cyclization of 2,5-hexanedione with ammonia or primary amines . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: Reduction of this compound can yield 2-ethylpyrrole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl iodides and potassium hydroxide are typical reagents.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: 2-Ethylpyrrole.
Substitution: 1-Alkyl-2-acetylpyrrole.
Scientific Research Applications
2-Acetylpyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it a subject of study in biological systems.
Medicine: Research is ongoing into its potential therapeutic uses due to its bioactive properties.
Industry: It is utilized in the flavor and fragrance industry for its unique aroma.
Comparison with Similar Compounds
2-Acetylfuran: Similar in structure but with a furan ring instead of a pyrrole ring.
2-Acetylthiophene: Contains a thiophene ring and is used in similar applications.
2-Acetyl-1-pyrroline: Known for its strong aroma, often found in cooked rice and bread.
Uniqueness: 2-Acetylpyrrole stands out due to its distinctive popcorn-like aroma and its superior antioxidant properties compared to other pyrrole-containing compounds . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJQUJNPMOYEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047084 | |
Record name | 2-Acetylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma | |
Record name | 2-Acetylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 2-pyrrolyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water and ether, Soluble (in ethanol) | |
Record name | Methyl 2-pyrrolyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1072-83-9 | |
Record name | 2-Acetylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ACETYLPYRROLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 1-(1H-pyrrol-2-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-pyrrol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ACETYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K28W7PM6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Acetylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 °C | |
Record name | 2-Acetylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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